Syringomycin

Description

Historical Discovery and Classification within Lipodepsipeptide Phytotoxins

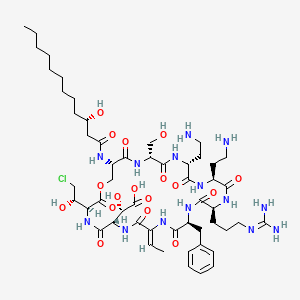

Syringomycin (B1172496) was first identified in isolates of Pseudomonas syringae pv. syringae, a bacterium named after the lilac tree (Syringa vulgaris), from which it was originally isolated. wikipedia.org It is classified as a cyclic lipodepsipeptide, a class of phytotoxins characterized by a lipid tail attached to a cyclic peptide. nih.govmdpi.com This structure, consisting of a hydrophobic 3-hydroxy fatty acid tail and a polar peptide head, is fundamental to its biological activity. nih.govmdpi.com

Structurally, an amide bond links the fatty acid to an N-terminal serine residue, which is then linked to a C-terminal 4-chlorothreonine (B1147533) via an ester bond, forming a macrocyclic lactone ring. nih.gov this compound belongs to a group of relatively low molecular weight lipodepsipeptides composed of nine amino acids. beilstein-journals.org This group is distinct from higher molecular weight lipodepsipeptides like syringopeptins, which can have 22 or 25 amino acid residues. mdpi.combeilstein-journals.org Several forms of this compound exist, differing in the length of their 3-hydroxy fatty acid chain, which can be decanoic, dodecanoic, or tetradecanoic acid. nih.gov

The table below details the classification of this compound and related lipodepsipeptide phytotoxins produced by Pseudomonas species.

| Toxin Family | Class | Key Structural Features | Producing Organism (Example Pathovar) |

| This compound | Cyclic Lipodepsinonapeptide | 9 amino acids, 3-hydroxy fatty acid tail, macrocyclic lactone ring. nih.govbeilstein-journals.org | Pseudomonas syringae pv. syringae nih.gov |

| Syringopeptin | Cyclic Lipodepsipeptide | 22 or 25 amino acids, 3-hydroxy fatty acid tail, larger peptide moiety. mdpi.combeilstein-journals.org | Pseudomonas syringae pv. syringae mdpi.com |

| Syringostatin | Cyclic Lipodepsinonapeptide | 9 amino acids, similar structure to this compound. mdpi.combeilstein-journals.org | Pseudomonas syringae |

| Syringotoxin | Cyclic Lipodepsinonapeptide | 9 amino acids, similar structure to this compound. mdpi.combeilstein-journals.org | Pseudomonas syringae |

| Coronatine (B1215496) | Polyketide | Functions as a mimic of methyl jasmonate. nih.gov | Pseudomonas syringae pv. glycinea jmb.or.kr |

| Phaseolotoxin | Peptide | Inhibits ornithine carbamoyltransferase. nih.gov | Pseudomonas syringae pv. phaseolicola jmb.or.kr |

| Tabtoxin | Peptide | Inhibits glutamine synthetase. nih.gov | Pseudomonas syringae pv. tabaci jmb.or.kr |

Ecological and Agricultural Significance of this compound-Producing Microorganisms

The bacterium that produces this compound, Pseudomonas syringae pv. syringae, is a widespread plant pathogen capable of infecting a diverse range of plant species. wikipedia.org It is commonly found on the aerial surfaces of plants. usu.edu Under conditions that stress the plant, such as frost damage, opportunistic strains of the bacterium can invade the host tissue, causing diseases like bacterial canker of stone fruits and holcus spot of maize. usu.eduapsnet.org

This compound acts as a virulence factor, contributing to the severity of disease by causing necrotic lesions on the host plant. nih.govasm.org Its mode of action involves forming pores in the plant cell's plasma membrane, which disrupts ion transport and leads to cell death. nih.govasm.org Although not strictly required for pathogenicity, the production of this compound enhances the bacterium's ability to cause disease. nih.govasm.org

The ecological role of this compound may extend beyond plant pathogenesis. It exhibits potent antifungal activity at very low concentrations, suggesting its primary function could be to help P. syringae compete against fungal microorganisms in its environment. usu.eduacademicjournals.org This broad-spectrum antifungal property has significant agricultural implications. Research has demonstrated its effectiveness against a variety of fungi that cause food spoilage, such as Penicillium, Aspergillus, Rhizopus, and Fusarium species. academicjournals.org This has led to investigations into its potential use as a natural food preservative and as a biocontrol agent to manage fungal plant diseases, offering a potential alternative to synthetic fungicides. usu.eduacademicjournals.orgresearchgate.net

The table below summarizes the key areas of agricultural and ecological significance for this compound.

| Area of Significance | Description | Supporting Research Findings |

| Plant Disease | This compound is a virulence factor in diseases caused by P. syringae pv. syringae, such as bacterial canker in cherry and peach trees. usu.edumicrobiologyjournal.org It induces necrotic lesions, increasing disease severity. nih.gov | Mutants unable to produce this compound show reduced virulence in pathogenicity assays on cherry fruits. asm.orgasm.org |

| Antifungal Activity | The toxin is highly effective against a wide range of yeasts and filamentous fungi, including major plant pathogens and food spoilage organisms. academicjournals.orgusu.edu | This compound E (SRE) can kill 95-99% of Aspergillus and Fusarium strains at low concentrations (1.9 to 7.8 µg/ml). academicjournals.org It also inhibits oospore germination of the pathogen Pythium ultimum. academicjournals.orgresearchgate.net |

| Biocontrol Potential | Its natural origin and potent antifungal properties make it a candidate for developing biocontrol strategies against fungal diseases, such as dwarf bunt of winter wheat. usu.edu | Seed treatments with SRE have been shown to protect cucumber seedlings from damping-off disease caused by Pythium. researchgate.net |

| Food Preservation | This compound E has been shown to be an effective preservative agent against fungi that spoil fruits like oranges, lychees, and mangos. academicjournals.org | SRE is effective against a range of food spoilage fungi, including Penicillium digitatum, Aspergillus, Rhizopus, and Fusarium. academicjournals.org |

Structure

2D Structure

Properties

Molecular Formula |

C53H85ClN14O17 |

|---|---|

Molecular Weight |

1225.8 g/mol |

IUPAC Name |

(2S)-2-[(3S,6S,9Z,12S,15S,18S,21R,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3S)-3-hydroxydodecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C53H85ClN14O17/c1-3-5-6-7-8-9-13-17-30(70)25-39(72)60-37-28-85-52(84)40(38(71)26-54)67-50(81)41(42(73)51(82)83)68-43(74)31(4-2)61-47(78)35(24-29-15-11-10-12-16-29)65-44(75)32(18-14-23-59-53(57)58)62-45(76)33(19-21-55)63-46(77)34(20-22-56)64-48(79)36(27-69)66-49(37)80/h4,10-12,15-16,30,32-38,40-42,69-71,73H,3,5-9,13-14,17-28,55-56H2,1-2H3,(H,60,72)(H,61,78)(H,62,76)(H,63,77)(H,64,79)(H,65,75)(H,66,80)(H,67,81)(H,68,74)(H,82,83)(H4,57,58,59)/b31-4-/t30-,32-,33-,34+,35-,36+,37-,38+,40-,41-,42-/m0/s1 |

InChI Key |

ZQVJBRJGDVZANE-MXDMHAPNSA-N |

SMILES |

CCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCN)CCN)CCCN=C(N)N)CC2=CC=CC=C2)C(C(=O)O)O)C(CCl)O)O |

Isomeric SMILES |

CCCCCCCCC[C@@H](CC(=O)N[C@H]1COC(=O)[C@@H](NC(=O)[C@@H](NC(=O)/C(=C/C)/NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CO)CCN)CCN)CCCN=C(N)N)CC2=CC=CC=C2)[C@@H](C(=O)O)O)[C@@H](CCl)O)O |

Canonical SMILES |

CCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCN)CCN)CCCN=C(N)N)CC2=CC=CC=C2)C(C(=O)O)O)C(CCl)O)O |

Synonyms |

syringomycin |

Origin of Product |

United States |

Syringomycin Biosynthesis: Genetic, Enzymatic, and Regulatory Paradigms

Non-Ribosomal Peptide Synthetase (NRPS) Systems in Syringomycin (B1172496) Production

The backbone of this compound is assembled by a massive enzymatic complex known as a non-ribosomal peptide synthetase (NRPS). Unlike ribosomal protein synthesis, NRPS systems function as an assembly line, sequentially adding and modifying amino acids to build the final peptide product. apsnet.orgnih.gov

Genomic Organization of this compound Biosynthetic Gene Clusters (syrB, syrC, syrD, syrE and associated genes)

The genes responsible for this compound biosynthesis are clustered together on the chromosome of P. syringae pv. syringae. apsnet.org This syr gene cluster encompasses the core synthetase genes, as well as genes involved in regulation, modification, and transport of the toxin. The primary genes in this cluster are syrB1, syrB2, syrC, syrD, and syrE. apsnet.orgacademicjournals.org The entire syr gene cluster spans a significant portion of the bacterial genome, estimated to be around 55 kb. apsnet.orgapsnet.org Adjacent to the syr cluster is the syp gene cluster, responsible for the production of another lipopeptide, syringopeptin, and these two clusters are often co-regulated. plos.orgnih.gov

The organization of the syr genes is notable. For instance, syrD is transcribed in the opposite direction to syrB and syrC. asm.org The syrE gene is exceptionally large, with an open reading frame of 28.4 kb, making it one of the largest prokaryotic synthetase genes known. apsnet.org The syrB1 gene is located upstream of syrE. apsnet.org This entire region, including the syp cluster, may represent a genomic island that contributes to the bacterium's virulence. apsnet.org

Table 1: Key Genes in the this compound Biosynthetic Cluster

| Gene | Function | Reference |

| syrB1 | Encodes a this compound synthetase module responsible for activating and incorporating the final amino acid, L-threonine. apsnet.orgmdpi.com | apsnet.org, mdpi.com |

| syrB2 | Involved in the modification of the this compound peptide. | mdpi.com |

| syrC | Encodes a thioesterase that likely plays a role in the release or cyclization of the final peptide. asm.org | asm.org |

| syrD | Encodes a protein resembling an ATP-binding cassette (ABC) transporter, predicted to be involved in the secretion of this compound. apsnet.orgasm.org | asm.org, apsnet.org |

| syrE | A very large gene encoding a multi-modular synthetase responsible for activating and incorporating the first eight amino acids of the this compound peptide. apsnet.orgmdpi.com | apsnet.org, mdpi.com |

| syrP | A regulatory gene encoding a protein similar to histidine kinases, involved in a phosphotransfer system that controls this compound production. asm.org | asm.org |

Modular Architecture and Domain Functions of this compound Synthetases

The this compound synthetases, SyrB1 and SyrE, are classic examples of modular NRPS enzymes. mdpi.com Each module is responsible for the incorporation of a single amino acid into the growing peptide chain. nih.gov These modules are further subdivided into specific domains that perform distinct catalytic functions. apsnet.org

The canonical domains found in each module are:

Adenylation (A) domain: This domain selects and activates the specific amino acid substrate by converting it to an aminoacyl adenylate. apsnet.orgebi.ac.uk

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: This domain covalently tethers the activated amino acid via a phosphopantetheine arm. apsnet.org

Condensation (C) domain: This domain catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module. apsnet.org

The this compound synthetase system exhibits a fascinating deviation from the typical colinearity rule observed in many NRPS systems. While the eight modules within SyrE are arranged linearly to incorporate the first eight amino acids, the ninth module, SyrB1, which adds the final L-threonine, is encoded by a gene located upstream of syrE. apsnet.orgmdpi.com Furthermore, the this compound synthetase modules lack epimerization (E) domains, which are typically responsible for converting L-amino acids to their D-isomers. mdpi.com However, SyrE contains unique dual C/E domains that are thought to catalyze this conversion. mdpi.com

Table 2: Domain Functions in this compound Synthetase Modules

| Domain | Function | Reference |

| Adenylation (A) | Selects and activates a specific amino acid. | apsnet.org, ebi.ac.uk |

| Thiolation (T/PCP) | Covalently binds the activated amino acid. | apsnet.org |

| Condensation (C) | Catalyzes peptide bond formation. | apsnet.org |

| Thioesterase (TE) | Found in the final module, it releases the completed peptide chain, often through cyclization. The SyrE8 module contains a thioesterase domain. researchgate.net | researchgate.net |

Post-Translational Modifications and Maturation of this compound

The biosynthesis of this compound involves several post-translational modifications that are crucial for its final structure and biological activity. One of the key modifications is the hydroxylation of an aspartyl residue, a reaction catalyzed by the enzyme SyrP. mdpi.com Additionally, the C-terminal amino acid, L-threonine, is modified to 4-chlorothreonine (B1147533). apsnet.org The cyclization of the peptide chain, forming a lactone ring, is a critical step in maturation and is likely catalyzed by a thioesterase domain. researchgate.net The SyrC protein, which shows thioesterase activity, is also implicated in this process. asm.org The incorporation of D-amino acids, as mentioned earlier, is another significant modification, achieved through the action of dual C/E domains within the SyrE synthetase. mdpi.com

Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, ensuring that the toxin is produced only under specific environmental conditions and at appropriate cell densities. This regulation involves a complex interplay of quorum sensing mechanisms and two-component regulatory systems.

Quorum Sensing Mechanisms Governing this compound Expression (e.g., AhlI/AhlR system)

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In P. syringae, the AhlI/AhlR system plays a role in this process. plos.org AhlI is an N-acyl homoserine lactone (AHL) synthase that produces the signaling molecule 3-oxo-hexanoyl-homoserine lactone (3-oxo-C6-HSL). apsnet.org As the bacterial population grows, the concentration of this AHL increases. At a threshold concentration, the AHL binds to the transcriptional regulator AhlR. plos.org This complex then typically modulates the expression of target genes. However, studies have indicated that this compound biosynthesis is not directly dependent on the ahlI/ahlR quorum sensing system. uzh.ch

Environmental Signal Integration via Two-Component Regulatory Systems (e.g., GacS/GacA, SyrF/SyrG, SalA)

A more direct and critical layer of regulation for this compound biosynthesis is provided by a cascade of two-component regulatory systems and other transcriptional activators. These systems integrate various environmental cues, particularly signals from the host plant, to control the expression of the syr genes. asm.orgmicrobiologyjournal.org

The key regulatory players include:

GacS/GacA system: This is a global two-component system where GacS is a membrane-bound sensor kinase and GacA is a response regulator. researchgate.netapsnet.org The GacS/GacA system is essential for the production of this compound and syringopeptin. nih.gov It acts as an upstream regulator, controlling the expression of downstream regulatory genes. plos.org The salA gene is a known member of the gacS/gacA regulon. researchgate.net

SalA: This gene encodes a LuxR-family transcriptional regulator that is positively regulated by the GacS/GacA system. researchgate.netapsnet.org SalA, in turn, activates the expression of syrF and is crucial for this compound production. plos.orgresearchgate.net Mutants in salA fail to produce this compound. researchgate.net

SyrF and SyrG: These genes also encode LuxR-like transcriptional regulators. plos.orgresearchgate.net SalA controls the expression of both syrF and syrG. plos.org Both SyrF and SyrG are required for the full expression of the this compound biosynthetic genes, including syrB1, syrB2, syrC, syrD, and syrE. plos.org SyrF directly binds to a conserved sequence, known as the syr-syp box, in the promoter regions of the syr and syp genes to activate their transcription. nih.govresearchgate.net

This regulatory cascade ensures that the significant metabolic investment required for this compound production is only undertaken when the bacterium senses appropriate environmental signals, such as the presence of specific plant-derived phenolic compounds and sugars, indicating a suitable host environment for infection. microbiologyjournal.orgapsnet.orgapsnet.org

Molecular Mechanisms of Syringomycin Action and Cellular Pathophysiology

Syringomycin-Mediated Membrane Disruption and Ion Channel Formation

The primary mode of action for This compound (B1172496) is the formation of pores or ion channels within the plasma membrane. nih.govokstate.edu This process is facilitated by the amphipathic nature of the this compound molecule, which possesses both a hydrophilic peptide head and a hydrophobic fatty acid tail. nih.govunict.it This structure allows it to insert into the lipid bilayer, leading to a loss of membrane integrity and uncontrolled ion flux. unict.itontosight.ai

The lipopeptide structure of this compound is crucial for its interaction with and disruption of cellular membranes. ontosight.ai It enables the molecule to partition into and insert within the lipid bilayer. unict.itapsnet.org Studies have shown that this compound and its analogs can form monolayers at the air-water interface and can also penetrate into pre-existing lipid monolayers. apsnet.org

The interaction of this compound with the lipid bilayer is a complex process influenced by the lipid composition of the membrane. researchgate.netnih.gov Specifically, the presence of sterols, such as ergosterol (B1671047) in fungi and cholesterol in animal cells, can modulate the sensitivity of membranes to this compound. apsnet.orgnih.govusu.edu While not strictly required for channel formation, sterols can facilitate the binding and oligomerization of this compound molecules within the membrane. apsnet.orgapsnet.org The toxin's interaction is also influenced by the physical properties of the bilayer, including its charge and the dipole potential at the membrane surface. researchgate.netnih.govresearchgate.net The formation of this compound pores is thought to involve the direct incorporation of lipid molecules into the channel structure, creating what is known as a "lipidic pore". researchgate.netnih.gov This model is supported by the observation that lipids with a tendency to form non-lamellar phases can inhibit channel formation. researchgate.netnih.gov

The process of pore formation is believed to begin with the aggregation of this compound monomers within the lipid bilayer. apsnet.org These aggregates then oligomerize to form functional channels. apsnet.orgapsnet.org It is estimated that at least six this compound molecules are required to form a single channel. researchgate.net These individual channels can further organize into clusters that exhibit synchronized opening and closing. sigmaaldrich.com

This compound forms voltage-dependent ion channels in both artificial and biological membranes. ontosight.ainih.govebi.ac.uk These channels allow the passage of ions across the membrane, leading to a disruption of the cell's electrochemical gradients. ontosight.ai

Key characteristics of this compound-induced ion channels:

Channel Radius: Osmotic protection experiments have estimated the radius of the pores formed by this compound to be between 0.6 and 1.0 nanometers. nih.govapsnet.orgresearchgate.net Some studies suggest the pore size can be variable and dependent on the concentration of the toxin, ranging from 0.7 to 1.7 nm. apsnet.org A minimal pore radius of 0.4 nm has also been derived from conductance measurements. apsnet.org

Ion Permeability and Selectivity: this compound channels are generally considered to be permeable to a wide range of ions. ontosight.ai They are freely permeable to both monovalent and divalent cations, including K+, H+, and Ca2+. nih.govapsnet.orgapsnet.org This lack of strong selectivity suggests the formation of non-specific pores rather than highly selective channels. apsnet.org However, some studies on planar lipid bilayers have reported a weak anion selectivity for channels formed by this compound E. researchgate.netresearchgate.netebi.ac.uk The permeability ratio of Cl- to Na+ has been estimated to be around 3. apsnet.org This apparent discrepancy may be due to differences in experimental systems and the influence of the lipid environment on channel properties. researchgate.netresearchgate.net

Voltage Dependence: The opening and closing (gating) of this compound channels are sensitive to the transmembrane voltage. ontosight.ainih.govresearchgate.net The effective gating charge, which is a measure of this voltage sensitivity, is influenced by the charge and dipole moment of the lipids in the bilayer. researchgate.netnih.govresearchgate.net

Table 1: Properties of this compound-Induced Ion Channels

| Property | Value/Description | Source(s) |

|---|---|---|

| Channel Radius | 0.6 - 1.0 nm | nih.govapsnet.orgresearchgate.net |

| Variable, 0.7 - 1.7 nm | apsnet.org | |

| Minimal radius of 0.4 nm | apsnet.org | |

| Ion Permeability | Permeable to monovalent and divalent cations (K+, H+, Ca2+) | nih.govapsnet.orgapsnet.org |

| Ion Selectivity | Generally non-specific pores | apsnet.org |

| Weak anion selectivity (P(Cl-)/P(Na+) ≈ 3) | apsnet.org | |

| Gating | Voltage-dependent | ontosight.ainih.govresearchgate.net |

| Oligomerization | Requires at least 6 monomers to form a channel | researchgate.net |

Different analogs of this compound, such as this compound E (SRE) and syringotoxin, exhibit similar membrane-permeabilizing activities. apsnet.orgresearchgate.net this compound E, in particular, has been extensively studied and is known to form ion channels in lipid bilayers. nih.govsigmaaldrich.comebi.ac.uk

Intracellular Signaling Perturbations Induced by this compound

The formation of ion channels by this compound leads to a profound disruption of the cell's internal environment, triggering a series of downstream signaling events that contribute to its toxicity.

The pores created by this compound allow for the passive movement of ions down their electrochemical gradients. apsnet.org This results in a significant and often rapid alteration of intracellular ion concentrations. apsnet.orgapsnet.orgresearchgate.net

Key ion flux events include:

K+ Efflux: One of the earliest and most prominent effects of this compound is a rapid efflux of potassium ions (K+) from the cell. apsnet.orgapsnet.orgcore.ac.uk This loss of intracellular K+ can lead to depolarization of the plasma membrane. apsnet.org

Ca2+ Influx: this compound induces a significant and sustained influx of calcium ions (Ca2+) into the cytoplasm. apsnet.orgapsnet.orgresearchgate.net This elevation of cytosolic Ca2+ is a critical event, as Ca2+ is a key second messenger in many cellular signaling pathways. apsnet.org

H+ Flux: An influx of protons (H+) is also observed, which can lead to acidification of the cytoplasm. apsnet.orgapsnet.orgcore.ac.uk

This widespread disruption of ion homeostasis is a primary cause of cell death, as the cell is unable to maintain the necessary ion gradients for essential metabolic processes. ontosight.aiapsnet.org The loss of ion homeostasis can lead to osmotic instability and eventual cell lysis. nih.govresearchgate.net

Table 2: this compound-Induced Ion Fluxes

| Ion | Direction of Flux | Consequence | Source(s) |

|---|---|---|---|

| Potassium (K+) | Efflux (out of the cell) | Membrane depolarization | apsnet.orgapsnet.orgcore.ac.uk |

| Calcium (Ca2+) | Influx (into the cell) | Activation of signaling cascades | apsnet.orgapsnet.orgresearchgate.net |

| Proton (H+) | Influx (into the cell) | Cytoplasmic acidification | apsnet.orgapsnet.orgcore.ac.uk |

This compound-Induced Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound, a cyclic lipodepsinonapeptide phytotoxin produced by Pseudomonas syringae pv. syringae, exerts its primary toxic effect by inserting into the plasma membrane of target cells, forming pores that disrupt ion homeostasis and membrane potential. nih.govfrontiersin.org This profound cellular insult triggers a cascade of stress responses, prominently involving the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These evolutionarily conserved signaling modules are crucial for eukaryotic cells to sense and respond to a wide array of external stimuli and internal stresses, including membrane and cell wall damage, osmotic stress, and pathogen attack. The modulation of MAPK pathways by this compound is a critical aspect of its cytotoxicity in fungi and its role as a virulence factor in plants.

In the model yeast Saccharomyces cerevisiae, the cellular response to this compound-induced membrane damage is primarily mediated by two major MAPK cascades: the Cell Wall Integrity (CWI) pathway and the High-Osmolarity Glycerol (HOG) pathway.

The CWI pathway is the principal signaling route activated in response to insults that compromise the physical integrity of the cell wall and plasma membrane. The pore-forming action of this compound constitutes a significant challenge to cell integrity, leading to the activation of this pathway. The core of the CWI pathway is a linear kinase cascade. Cell surface sensors detect the membrane stress and activate the small GTPase Rho1, which in turn activates Protein Kinase C (Pkc1). Pkc1 then initiates a canonical MAPK phosphorylation cascade, activating the MAPKKK Bck1, which subsequently phosphorylates the redundant MAPKKs Mkk1 and Mkk2. yeastgenome.org These MAPKKs then dually phosphorylate the MAPK Slt2 (also known as Mpk1) on specific threonine (T190) and tyrosine (Y192) residues, leading to its full activation. mdpi.comuniprot.org Activated Slt2 phosphorylates downstream targets, including the transcription factor Rlm1, which translocates to the nucleus and induces the expression of a battery of genes involved in cell wall synthesis and remodeling to counteract the damage. researchgate.net Deletion of the SLT2 gene renders yeast cells highly sensitive to agents that cause cell wall defects, underscoring the pathway's critical role in surviving membrane stress. nih.gov

Concurrently, the disruption of ion gradients and the resulting osmotic imbalance caused by this compound pores can activate the HOG pathway. This pathway is essential for adaptation to hyperosmotic stress. nih.gov The HOG pathway culminates in the activation of the MAPK Hog1. mdpi.com Hog1 activation is also achieved through a phosphorylation cascade and, once activated, it orchestrates a comprehensive response to restore osmotic balance, including the production of the compatible osmolyte glycerol. nih.gov Research has indicated that there is significant crosstalk between the CWI and HOG pathways, suggesting a coordinated cellular response to the multifaceted stress imposed by this compound. nih.gov For instance, the activation of the HOG pathway can be influenced by the PKA pathway, which is itself linked to sphingolipid metabolism—a cellular process critical for this compound sensitivity. mdpi.comresearchgate.netnih.gov

Table 1: Key MAPK Pathway Components Modulated by this compound-Induced Stress

Click to view interactive table

| Organism | Pathway | Key Kinases | Primary Trigger | Downstream Effect |

|---|---|---|---|---|

| S. cerevisiae | Cell Wall Integrity (CWI) | Pkc1, Bck1, Mkk1/Mkk2, Slt2/Mpk1 | Membrane/Cell Wall Damage | Activation of transcription factor Rlm1, expression of cell wall repair genes. yeastgenome.orgresearchgate.net |

| S. cerevisiae | High-Osmolarity Glycerol (HOG) | Ssk2/Ste11, Pbs2, Hog1 | Osmotic Stress/Ion Imbalance | Production of glycerol, restoration of osmotic balance. nih.govnih.gov |

| Plants | PAMP-Triggered Immunity (PTI) | MAPKKK, MKK4/MKK5, MPK3/MPK6 | Cellular Damage (DAMP signaling) | Activation of defense gene expression, callose deposition, ROS production. nih.govnih.govbiorxiv.org |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Zymolyase |

| Caspofungin |

| Glycerol |

| AvrPto |

Syringomycin S Role in Plant Microbe Interactions and Virulence

Syringomycin (B1172496) as a Determinant of Pseudomonas syringae Pathogenicity

The pathogenicity of Pseudomonas syringae is a multifaceted process, heavily reliant on a suite of virulence factors that act in concert to overcome plant defenses and establish a successful infection. Among these, this compound plays a central and direct role in damaging host tissues and manipulating the plant's immune response.

Contribution of this compound to Necrosis and Disease Symptom Development

This compound is a primary driver of the necrotic lesions characteristic of diseases caused by P. syringae. Its mode of action involves the formation of pores in the plant cell plasma membrane. This disruption of membrane integrity leads to a cascade of detrimental effects, including electrolyte leakage, loss of turgor, and ultimately, cell death. The resulting necrotic tissue provides a nutrient-rich environment for the colonizing bacteria, facilitating their growth and proliferation within the host.

Numerous studies have demonstrated a direct correlation between this compound production and the severity of disease symptoms. Strains of P. syringae that are deficient in this compound production exhibit significantly reduced virulence and cause less severe symptoms compared to their wild-type counterparts. The application of purified this compound to plant tissues can replicate the necrotic symptoms observed during a natural infection, further cementing its role as a key contributor to disease development.

Table 1: Research Findings on this compound's Contribution to Virulence

| Finding | Organism Studied | Key Observation |

| Reduced Virulence in Mutants | Pseudomonas syringae pv. syringae on sweet cherry | Mutants unable to produce this compound showed a significant decrease in disease severity. |

| Symptom Mimicry | Various plant species | Application of purified this compound induced necrotic lesions similar to those seen in actual infections. |

| Enhanced Bacterial Growth | Pseudomonas syringae on various hosts | The necrotic environment created by this compound supports higher bacterial populations. |

This compound-Mediated Suppression of Plant Innate Immunity

While the Type III Secretion System (T3SS) and its effector proteins are the primary agents of direct immune suppression in P. syringae, the phytotoxic activity of this compound indirectly contributes to overcoming the plant's innate immune defenses. The rapid, localized cell death induced by this compound can be viewed as a "scorched-earth" tactic. By killing host cells in the immediate vicinity of the infection, the bacterium can create a zone where immune responses are compromised, allowing the pathogen to establish a foothold.

The widespread necrosis caused by this compound can overwhelm the plant's ability to mount a coordinated and effective defense. This cellular disruption can interfere with the signaling pathways that are crucial for the activation of downstream immune responses, effectively creating a chaotic environment that favors the pathogen.

Interplay between this compound and Other Bacterial Virulence Factors

The virulence of Pseudomonas syringae is not solely dependent on individual factors but rather on the synergistic action of its entire arsenal (B13267). This compound and the effector proteins secreted by the T3SS work in concert to dismantle plant defenses and promote disease. While this compound acts as a blunt instrument, causing widespread cell death, the T3SS effectors are more targeted, functioning as molecular scalpels that precisely disable specific components of the plant immune system.

There is evidence of co-regulation between the biosynthesis of this compound and the expression of the T3SS. This coordinated expression ensures that both virulence systems are deployed in a timely and effective manner during the infection process. For instance, plant-derived signals can induce the expression of genes involved in both this compound production and the T3SS, suggesting a sophisticated regulatory network that allows the bacterium to sense its environment and mount a tailored attack. This interplay ensures that while this compound is creating a necrotic environment, the T3SS effectors are actively suppressing any attempts by the surrounding healthy tissue to initiate a defense response.

Host Specificity and Range Modulation by this compound-Producing Strains

One of the remarkable features of this compound is its role in expanding the host range of Pseudomonas syringae. This broad-spectrum phytotoxin is effective against a wide variety of plant species, including both flowering and non-flowering plants. This lack of host specificity is a key factor in the ability of some P. syringae strains to cause disease on a diverse array of hosts.

Research has shown that strains of P. syringae that are typically non-pathogenic on certain plants can successfully infect them when this compound is exogenously supplied. This indicates that the presence of this single toxin can be a determining factor in overcoming the basal defenses of a potential host plant. By breaking down the physical and chemical barriers of the plant cell, this compound paves the way for colonization by the bacteria, effectively broadening their pathogenic potential.

Evolutionary Dynamics of this compound Genes in Pathogen Adaptation

The genes responsible for the biosynthesis of this compound, known as the syr genes, are located in a cluster on the bacterial chromosome. This gene cluster is often found within a "genomic island," a region of the genome that shows evidence of horizontal gene transfer. This suggests that the ability to produce this compound may have been acquired by P. syringae from another organism, providing a significant evolutionary advantage.

The presence and structure of the syr gene cluster can vary among different strains of P. syringae, reflecting the diverse evolutionary pressures they face. The conservation of the core biosynthesis genes across many pathogenic strains underscores their fundamental importance for virulence. However, there is also evidence of genetic diversity within the cluster, which may contribute to variations in the type and amount of this compound produced by different strains. This genetic flexibility allows the pathogen to adapt to different host environments and overcome evolving plant defenses. The evolutionary dynamics of the this compound gene cluster are a clear example of the molecular arms race between pathogens and their hosts, where the pathogen continually refines its weaponry to maintain its pathogenic lifestyle.

Advanced Methodologies for Syringomycin Research and Characterization

Chromatographic and Spectroscopic Techniques for Syringomycin (B1172496) Isolation and Analysis

The purification and structural characterization of this compound rely heavily on a combination of advanced chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and quantification of this compound from bacterial culture broths. researchgate.netacademicjournals.org Reversed-phase HPLC, often employing an octadecylsilane (B103800) (C18) bonded silica (B1680970) column, is particularly effective. researchgate.netacademicjournals.org In a typical analysis, a purified extract from Pseudomonas syringae pv. syringae is injected into the HPLC system. The separation is achieved using a mobile phase, which is often a mixture of acidified water, acetonitrile, and methanol. academicjournals.org For instance, this compound E (SRE) has been shown to have a retention time of approximately 4.28 minutes under specific HPLC conditions. researchgate.net The various forms of this compound, such as SRA₁, SRE, and SRG, which differ by the length of their fatty acid tails, can also be effectively separated and quantified using this technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful method for elucidating the three-dimensional structure of this compound in solution. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H and ¹³C NMR, have been instrumental in determining the amino acid sequence and the conformation of the peptide ring. nih.govoup.com These studies have confirmed the presence of non-proteinogenic amino acids like 2,3-dehydroaminobutyric acid (Dhb), 4-chloro-L-threonine, and L-threo-β-hydroxyaspartic acid. nih.govnih.gov NMR studies of this compound E bound to sodium dodecylsulfate (SDS) micelles, which mimic a membrane environment, have provided critical insights into the conformational changes the molecule undergoes upon interacting with lipids.

Mass Spectrometry (MS) , particularly Fast Atom Bombardment Mass Spectrometry (FAB-MS), has been vital for determining the molecular weight and primary structure of this compound and its analogs. nih.govpsu.edu FAB-MS analysis provides precise molecular weight information, allowing for the differentiation of this compound variants. psu.edu For example, it was used to confirm the molecular formulae of syringostatins, which are structurally related to syringomycins. psu.edu The fragmentation patterns observed in tandem MS experiments help to deduce the amino acid sequence of the peptide backbone. tandfonline.comcnr.it This combination of chemical degradation, enzymatic reactions, and detailed MS and NMR data was crucial in definitively establishing the complete structure of this compound E. nih.gov

Table 1: Spectroscopic and Chromatographic Data for this compound E Analysis

| Technique | Method/Parameter | Finding/Value | Reference(s) |

|---|---|---|---|

| HPLC | Column | Octadecylsilane (C18) | researchgate.netacademicjournals.org |

| Mobile Phase Example | 0.2% acetic acid, acetonitrile, methanol | academicjournals.org | |

| Retention Time (SRE) | ~4.28 minutes | researchgate.net | |

| NMR | Type | 1D and 2D ¹H and ¹³C NMR | nih.gov |

| Key Finding | Elucidation of amino acid sequence and macrocyclic ring structure. | nih.gov | |

| Confirmed Residues | Ser, Dab, Arg, Phe, Dhb, 4(Cl)Thr, 3(OH)Asp | nih.govnih.gov | |

| Mass Spectrometry | Technique | Fast Atom Bombardment (FAB-MS) | nih.govpsu.edu |

| Key Finding | Determination of molecular weight and confirmation of amino acid sequence. | nih.govpsu.edutandfonline.com | |

| SRE Molecular Ion | Confirmed expected mass for C₅₀H₈₅ClN₁₂O₁₇ | researchgate.net |

Genetic Engineering Approaches for Investigating this compound Biosynthesis and Function

Genetic engineering has provided powerful tools to dissect the complex non-ribosomal peptide synthetase (NRPS) machinery responsible for this compound production. Techniques such as site-directed mutagenesis and heterologous expression have been pivotal in understanding the function of specific genes and domains within the this compound (syr) gene cluster.

Site-directed mutagenesis allows for the precise alteration of amino acid residues within the this compound synthetase enzymes, enabling researchers to probe the function of specific domains. The syr gene cluster contains several key genes, including syrB1, syrB2, syrC, syrE, and the regulatory gene syrP. nih.gov

Mutagenesis studies have targeted various domains within these synthetases. For instance, random mutagenesis induced by UV radiation has been used to generate P. syringae mutants with enhanced this compound E production. academicjournals.org Subsequent sequencing of the syrB1 gene in a hyper-producing mutant revealed numerous mutations within the adenylation (A) domain's AMP-binding site. academicjournals.org The A-domain is critical for selecting and activating the specific amino acid substrate (L-threonine in the case of SyrB1), and these mutations, coupled with a six-fold increase in syrB1 expression, were responsible for the enhanced toxin production. academicjournals.org

Other studies have used targeted insertional mutagenesis to disrupt specific genes. A knockout of syrP, previously thought to be a regulatory protein, was shown to abolish the production of mature this compound E. Further investigation revealed that SyrP is actually a hydroxylase responsible for the β-hydroxylation of the aspartyl residue at the eighth position of the peptide. nih.gov In contrast, knocking out another candidate hydroxylase, AspH, had no effect on this compound production. nih.gov Site-directed mutagenesis of regulatory genes, such as salA and syrF, has also been performed, demonstrating their essential role in activating the expression of the syr gene cluster. asm.org

Table 2: Examples of Site-Directed Mutagenesis in this compound Biosynthesis Research

| Target Gene/Domain | Mutagenesis Approach | Key Finding | Reference(s) |

|---|---|---|---|

| syrB1 (Adenylation Domain) | UV Random Mutagenesis | Mutations in the AMP-binding site led to a 30% increase in SRE production. | academicjournals.org |

| syrP | Gene Knockout | Abolished production of mature this compound E; identified SyrP as an Asp-hydroxylase. | nih.gov |

| aspH | Gene Knockout | No effect on this compound production. | nih.gov |

| salA / syrF | Insertional Mutagenesis | Disruption of these regulatory genes eliminated or severely reduced this compound production. | asm.org |

| syrC | Point Mutant (C224A) | Identified Cys224 as a key catalytic residue for aminoacyl transfer. | uchicago.edu |

The large size and complexity of the this compound biosynthetic gene cluster (the syrE gene alone is 28 kbp) present significant challenges for heterologous expression. uchicago.edu This technique involves transferring the entire biosynthetic pathway from its native producer, P. syringae, into a more genetically tractable host, such as Escherichia coli or Streptomyces. researchgate.netuni-saarland.de The goal is often to improve production yields, facilitate genetic engineering, or produce novel derivatives.

While the heterologous expression of the complete this compound cluster has been challenging, the expression of related or partial gene clusters has provided valuable insights. For example, the gene cluster for syringolin, another PKS/NRPS-derived metabolite from P. syringae, has been successfully cloned and expressed in E. coli and Streptomyces coelicolor. nih.govresearchgate.net These studies demonstrate the feasibility of using hosts like Streptomyces for expressing large pseudomonal gene clusters. researchgate.net

Work on expressing individual domains or modules has also been successful. The serine-specific adenylation domain from the this compound synthetase (SyrE) was used to replace a native domain in the enterobactin (B1671361) biosynthesis pathway in E. coli. rsc.org Although initially less active, subsequent directed evolution restored its function, showcasing a strategy to create hybrid NRPS systems. rsc.org Similarly, the successful heterologous production of 3-methylarginine, another toxin from P. syringae, in E. coli by transferring its complete gene cluster highlights the potential of this approach for producing smaller associated metabolites. asm.org These foundational studies pave the way for future efforts to achieve efficient heterologous production of the entire this compound lipopeptide.

Biophysical and Cell Biology Assays for this compound Activity Elucidation

Understanding how this compound disrupts cell function requires a suite of biophysical and cell-based assays. These techniques allow for the direct observation and quantification of this compound's effects on membranes, particularly its ability to form pores and increase membrane permeability.

The planar lipid bilayer technique is a powerful in vitro method to study the ion channel-forming properties of molecules like this compound. plos.org In this setup, a lipid bilayer is formed across a small aperture, separating two aqueous compartments. After adding this compound, the electrical current across the membrane can be measured using a voltage-clamp amplifier. frontiersin.org

Studies using this technique have demonstrated that this compound E forms voltage-sensitive, anion-selective ion channels. plos.org The formation of these channels is highly dependent on voltage, with cis-positive voltage promoting channel opening. plos.org The conductance of these channels can be measured directly. For example, single-channel conductance for this compound E has been recorded, and analysis suggests that a functional channel or pore is a cluster composed of at least six this compound monomers. plos.org

Patch-clamp techniques , originally developed for studying ion channels in cells, can also be applied to artificial bilayers and offer extremely high-resolution recordings of single-channel currents. frontiersin.orgplymsea.ac.uk This method involves sealing a glass micropipette onto the membrane to electrically isolate a small "patch" of the bilayer. plymsea.ac.uk Analysis of current fluctuations provides detailed information on channel kinetics, including opening and closing rates, and unitary conductance. frontiersin.org For this compound E, patch-clamp analysis has helped to characterize two types of channels, "small" and "large," which differ in their conductance by a factor of about six. nih.gov

Table 3: Ion Channel Properties of this compound E Determined by Biophysical Methods

| Parameter | Method | Value/Observation | Reference(s) |

|---|---|---|---|

| Channel Formation | Planar Lipid Bilayer | Requires at least 6 monomers per channel. | plos.org |

| Voltage Dependence | Planar Lipid Bilayer | Channel opening is favored by cis-positive voltage. | plos.org |

| Single Channel Conductance | Patch-Clamp / Planar Bilayer | Two channel types observed ("small" and "large"). | nih.govfrontiersin.org |

| Ion Selectivity | Planar Lipid Bilayer | Weakly anion selective. | plos.org |

| Channel Dynamics | Voltage-Clamp | Voltage changes induce significant rearrangement of channel structure. | plos.org |

Fluorescent probe assays are a critical cell-based method for visualizing and quantifying the membrane-damaging effects of this compound. These assays use dyes whose fluorescent properties change in response to alterations in membrane integrity or ion concentration.

A widely used method is the calcein (B42510) release assay . mdpi.combiorxiv.org In this assay, lipid vesicles (liposomes) are loaded with calcein, a fluorescent dye, at a concentration high enough to cause self-quenching. mdpi.com Under normal conditions, the fluorescence is low. When a membrane-permeabilizing agent like this compound is added, it forms pores in the liposome (B1194612) membrane, allowing the calcein to leak out into the surrounding buffer. mdpi.com The dilution of the dye relieves the quenching, resulting in a measurable increase in fluorescence that is proportional to the extent of membrane permeabilization. mdpi.combiorxiv.org This assay has been used to demonstrate that this compound forms channels in lipid vesicles and that this activity is dependent on the lipid composition, with a preference for sterol-containing membranes.

Other fluorescent probes can be used to assess cell viability by directly reporting on membrane integrity. A combination of fluorescein diacetate (FDA) and ethidium bromide (EB) can differentiate between live and dead cells. ilsl.brnih.gov FDA is a non-fluorescent molecule that can freely cross the membrane of a viable cell. ilsl.br Once inside, cellular esterases cleave the diacetate group, releasing fluorescein, which is fluorescent and trapped within the intact cell, causing it to glow green. ilsl.brnih.gov Ethidium bromide, however, can only enter cells with compromised membranes. ilsl.br It intercalates with DNA and fluoresces red-orange. nih.gov Therefore, after treatment with a membrane-disrupting agent like this compound, dead cells with permeable membranes would stain red with EB, while any remaining viable cells would stain green with FDA. ilsl.br This technique provides a clear visual and quantifiable measure of this compound-induced cell death resulting from membrane damage.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound A₁ |

| This compound E (SRE) |

| This compound G |

| Syringolin |

| Syringostatin |

| Syringotoxin |

| Enterobactin |

| 3-methylarginine |

| Acetonitrile |

| Methanol |

| Sodium dodecylsulfate (SDS) |

| Calcein |

| Fluorescein diacetate (FDA) |

| Ethidium bromide (EB) |

| Serine (Ser) |

| 2,4-diaminobutyric acid (Dab) |

| Arginine (Arg) |

| Phenylalanine (Phe) |

| 2,3-dehydroaminobutyric acid (Dhb) |

| 4-chloro-L-threonine (4(Cl)Thr) |

| L-threo-β-hydroxyaspartic acid (3(OH)Asp) |

| L-threonine |

| Aspartic acid (Asp) |

| 3-hydroxydecanoic acid |

| 3-hydroxydodecanoic acid |

Confocal Microscopy and Live-Cell Imaging of this compound Effects

Advanced imaging techniques such as confocal microscopy and live-cell imaging are pivotal in elucidating the cellular and subcellular effects of this compound. These methods allow for high-resolution, three-dimensional visualization of cellular structures and dynamic processes in real-time, providing critical insights into the toxin's mode of action. syntivia.fr Confocal microscopy, by employing a pinhole to reject out-of-focus light, enables the optical sectioning of thick specimens, which is essential for observing the precise localization and impact of this compound on and within cells. syntivia.frfrontiersin.org

In this compound research, these methodologies are applied to visualize the toxin's interaction with the plasma membrane. For instance, studies utilize fluorescently labeled lipid vesicles (liposomes) to model cell membranes. The effects of this compound E on these model membranes, such as changes in membrane fluidity or the formation of pores, can be observed directly. nih.gov Researchers have used confocal fluorescence microscopy to show how this compound E's pore-forming activity is modulated by membrane components. nih.govresearchgate.net For example, the presence of specific sterols like ergosterol (B1671047) versus cholesterol in the lipid bilayer can alter the membrane's sensitivity to the toxin, an effect that can be visualized and quantified through these imaging techniques. researchgate.net

Live-cell imaging further extends these capabilities to living plant or fungal cells, which are the primary targets of this compound. By using fluorescent dyes that report on membrane integrity (e.g., calcein leakage assays) or ion concentrations, researchers can watch as the toxin disrupts cellular functions. nih.gov For example, live-cell imaging can capture the dynamics of ion flux across the cell membrane following the application of this compound, providing spatial and temporal information about the pore formation process. While direct imaging of fluorescently-tagged this compound is less common in the literature, the downstream cellular consequences are readily observable, revealing details about the induced cell death pathways, such as the hypersensitive response in plants. nih.gov These imaging approaches are often used to study the broader effects of bacterial pathogens like Pseudomonas syringae, tracking the bacteria's colonization and the plant's defense responses in real-time. nih.gov

Table 1: Research Findings from Confocal Microscopy Studies on this compound Effects

| Research Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Membrane Fluidity and Pore Formation | DOPC/DPPC Liposomes | Triiodothyronine addition fluidized solid domains and promoted lipid curvature stress, modulating this compound E's effects. | nih.gov |

| Calcein Leakage from Vesicles | DOPC Vesicles | This compound E induced calcein leakage, which was significantly affected by the presence of triiodothyronine, indicating altered membrane permeability. | nih.gov |

| Influence of Sterols on Channel Formation | Planar Lipid Bilayers with varying sterol composition | Cholesterol-containing bilayers were found to be significantly less sensitive to this compound E compared to those with ergosterol or no sterols, suggesting sterols modulate the energy barrier for channel formation. | researchgate.net |

Quantitative Gene Expression Analysis of this compound Biosynthesis Genes (e.g., qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is a fundamental technique for investigating the molecular regulation of this compound production. This method allows for the precise measurement of transcript levels of the genes involved in the this compound biosynthesis pathway, which are primarily located on the syr-syp genomic island. asm.orgnih.gov By quantifying mRNA, researchers can understand how various regulatory genes and environmental signals control the expression of the large nonribosomal peptide synthetase (NRPS) genes, such as syrB1 and syrE, and secretion genes like syrD. asm.orgasm.orgokstate.edu

The methodology involves isolating total RNA from Pseudomonas syringae cultures grown under specific conditions, followed by reverse transcription to create complementary DNA (cDNA). This cDNA then serves as the template for the PCR reaction. The amplification of target gene sequences is monitored in real-time using fluorescent dyes or probes. Gene expression levels are typically normalized to one or more stably expressed housekeeping genes (e.g., 16s-rRNA, recA) to correct for variations in RNA input and reverse transcription efficiency. plos.orgresearchgate.net The data is often analyzed using the comparative Ct method to determine the fold change in gene expression between different strains (e.g., wild-type vs. mutant) or conditions. plos.org

Research using qRT-PCR has been instrumental in mapping the complex regulatory network governing this compound synthesis. Studies have shown that transcriptional activators like SalA and SyrF are crucial for the expression of the syr-syp gene clusters. asm.orgnih.gov For instance, qRT-PCR analysis of a syrF mutant demonstrated a significant downregulation of biosynthesis genes like syrB1 and secretion genes like syrD. asm.orgnih.gov Similarly, mutations in other regulatory genes, such as salA and syrG, lead to substantially decreased transcript abundance of this compound biosynthesis genes. plos.orgplos.org These analyses have also revealed cross-regulation between different regulatory elements. For example, a functional salA gene is required for the activation of syrF and syrG. researchgate.net Furthermore, qRT-PCR has been used to show that mutations in secretion-associated genes, such as pseC and syrD, can reduce the transcript levels of the synthetase genes, indicating a feedback mechanism that may help balance phytotoxin biosynthesis and secretion. asm.org

Table 2: qRT-PCR Analysis of this compound Biosynthesis Gene Expression in P. syringae Mutants

| Mutant Strain | Target Gene | Fold Change in Expression (vs. Wild-Type) | Conclusion | Reference |

|---|---|---|---|---|

| ΔsalA | syrB1 | -125.0 | SalA is a strong positive regulator of syrB1 expression. | plos.org |

| ΔsyrF | syrB1 | -3.8 | SyrF positively regulates syrB1 expression. | plos.org |

| ΔsyrG | syrB1 | -2.0 | SyrG positively regulates syrB1 expression. | plos.org |

| pseC mutant | syrB1 | ~61% reduction | The PseC transporter component affects the transcript level of the this compound synthetase gene. | asm.org |

| syrF mutant | syrB1 | 23.1-fold decrease | SyrF acts as a transcriptional activator for syr-syp genes. | asm.orgnih.gov |

| syrF mutant | syrD | 8.2-fold decrease | SyrF controls genes responsible for toxin secretion. | asm.orgnih.gov |

Ecological and Environmental Dimensions of Syringomycin Production

Distribution and Genetic Diversity of Syringomycin-Producing Strains Across Ecosystems

This compound (B1172496) is a cyclic lipodepsinonapeptide produced by various strains of the bacterium Pseudomonas syringae pv. syringae. usu.eduwikipedia.org These bacteria are commonly found in association with a wide variety of plants, often residing on their aerial surfaces as epiphytes. usu.edu While many strains are non-pathogenic, some can act as opportunistic pathogens, particularly when the host plant is stressed or damaged. usu.edu The production of this compound is considered a key virulence factor for these pathogenic strains. wikipedia.org

Strains of P. syringae pv. syringae that produce this compound have been isolated from diverse geographical regions and a broad range of host plants, including both monocots and dicots. apsnet.orgplantprotection.pl For instance, they have been identified on stone fruits like plums, peaches, and cherries, as well as on other crops such as potatoes, apricots, barley, wheat, and sugarcane. apsnet.orgplantprotection.plresearchgate.net The presence of this compound-producing strains is not limited to agricultural settings; they are also found in natural ecosystems.

Genetic analysis has revealed considerable diversity among this compound-producing strains. The genes responsible for this compound biosynthesis, primarily the syr gene cluster, are highly conserved among these strains. apsnet.orgnih.gov The syrB and syrD genes, which are involved in the synthesis and export of the toxin, respectively, are consistently found in toxigenic strains and serve as reliable markers for identifying this compound producers. apsnet.orgnih.govresearchgate.net Despite the conservation of these core biosynthesis genes, restriction fragment length polymorphism (RFLP) analysis of the syr gene region has shown significant diversity, allowing for the identification of different subclusters of strains. nih.govresearchgate.net This genetic variability may reflect adaptation to specific hosts and ecological niches. plantprotection.pl

The syr gene cluster, along with the adjacent syringopeptin (syp) gene cluster, can encompass a large region of the bacterial chromosome, estimated to be around 135-145 kb, and may function as a genomic island that contributes to the bacterium's virulence. apsnet.orgnih.gov The distribution of phytotoxin biosynthetic gene clusters, including those for this compound, often correlates with the phylogenetic clades of P. syringae. This compound, syringopeptin, and mangotoxin production is almost exclusively found in strains belonging to Clade II. mdpi.com However, there is also evidence of gene content variation even within the same host species, with a significant portion of a strain's genome being unique or rare. nih.gov This highlights the dynamic nature of the P. syringae genome and its capacity for adaptation.

Table 1: Distribution of this compound-Producing P. syringae pv. syringae Strains

| Host Plant | Geographical Region | Reference |

|---|---|---|

| Stone fruits (plum, peach, cherry, apricot) | Iran, Various | plantprotection.plresearchgate.net |

| Potato | Iran | researchgate.net |

| Barley, Wheat, Sugarcane | Iran | plantprotection.pl |

| Foxtail, Maize, Millet | Not Specified | apsnet.org |

| Apple | Korea | ppjonline.org |

| Soybean | Not Specified | asm.org |

| Snap Bean | Not Specified | nih.gov |

| Zucchini | Australia | dpi.qld.gov.au |

Role of this compound in Inter-Microbial Competition and Biotic Interactions (e.g., antifungal activity)

This compound plays a significant role in the ecological interactions of P. syringae pv. syringae, primarily through its potent antifungal activity. This lipopeptide is effective against a broad spectrum of fungi, including yeasts and filamentous fungi. nih.govresearchgate.netasm.org This antimicrobial property is believed to provide a competitive advantage to the producing bacterium, allowing it to thrive in environments where it must compete with fungi for resources. asm.org

The primary mechanism of this compound's antifungal action involves its interaction with the fungal plasma membrane. usu.edu this compound molecules aggregate and insert themselves into the membrane, forming ion channels. nih.govresearchgate.netnih.gov This disrupts the cell's ability to maintain its electrochemical gradient, leading to the leakage of essential ions like potassium (K+) and calcium (Ca2+). nih.govresearchgate.netfrontiersin.org The influx and efflux of ions ultimately result in cell death. usu.edu The presence of sterols, such as ergosterol (B1671047), in the fungal membrane is crucial for this activity, which explains its specificity towards fungi. usu.edu

The antifungal efficacy of this compound has been demonstrated against various fungal species. For example, it is effective against the yeast Saccharomyces cerevisiae and the human pathogen Candida albicans. nih.govresearchgate.net It also shows activity against plant pathogenic fungi such as Botrytis cinerea, a prominent grape rot pathogen, and various species of Aspergillus and Fusarium. academicjournals.orgajevonline.org The concentration of this compound required to inhibit or kill fungi varies depending on the fungal species. asm.org

In the context of the plant surface (phyllosphere), the production of this compound can help P. syringae pv. syringae to establish and maintain its population by suppressing competing fungal microorganisms. asm.org This antagonistic relationship is a key aspect of the bacterium's ecology. Beyond its direct antifungal effects, this compound also functions as a biosurfactant. nih.govresearchgate.netnih.gov This property can alter the wetness of the plant surface, potentially aiding in the dispersal and movement of the bacteria. nih.gov

P. syringae pv. syringae often produces other bioactive compounds in addition to this compound, such as syringopeptins. nih.govresearchgate.net While this compound is primarily antifungal, syringopeptins have been shown to be phytotoxic and inhibitory to Gram-positive bacteria. nih.govresearchgate.net The simultaneous production of these different metabolites likely provides the bacterium with a versatile arsenal (B13267) for interacting with its environment and competing with a wider range of microorganisms.

Table 2: Antifungal Activity of this compound E

| Fungal Species | Type | Effect | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Yeast | Inhibition, Ion Flux | nih.govresearchgate.net |

| Candida albicans | Yeast | Inhibition | nih.govresearchgate.netfrontiersin.org |

| Aspergillus flavus | Filamentous Fungi | Fungicidal | academicjournals.org |

| Aspergillus niger | Filamentous Fungi | Fungicidal | academicjournals.org |

| Aspergillus fumigatus | Filamentous Fungi | Fungicidal | academicjournals.org |

| Fusarium moniliforme | Filamentous Fungi | Fungicidal | academicjournals.org |

| Fusarium oxysporum | Filamentous Fungi | Fungicidal | academicjournals.org |

| Botrytis cinerea | Filamentous Fungi | Inhibition | ajevonline.org |

| Geotrichum candidum | Yeast-like | Inhibition | ppjonline.org |

Environmental Persistence and Biotransformation of this compound in Soil and Plant Tissues

The persistence and fate of this compound in the environment are critical factors influencing its ecological impact. As a lipopeptide, its stability can be affected by various environmental conditions. Studies have shown that this compound E (SRE) exhibits good stability at cooler temperatures, such as 4°C and 28°C. usu.edu However, its activity can decrease at higher temperatures, with a complete loss of activity observed after several days at 55°C and 65°C. usu.edu This suggests that temperature plays a significant role in its environmental persistence.

In plant tissues, this compound is known to be a key virulence factor, contributing to the development of disease symptoms. wikipedia.org It induces necrosis by forming pores in plant cell membranes, leading to cell death. nih.govresearchgate.net The application of small amounts of purified this compound to immature cherry fruits can rapidly produce necrotic lesions, demonstrating its potent activity and persistence in plant tissues over a short period. researchgate.net The toxin's ability to act as a biosurfactant may also influence its distribution and persistence on the leaf surface. nih.gov

Information regarding the specific biotransformation pathways of this compound in soil and plant tissues is not extensively detailed in the provided search results. However, the general principles of microbial degradation of lipopeptides suggest that it would be susceptible to breakdown by soil microorganisms. The peptide and lipid components of the molecule can be hydrolyzed and utilized as nutrient sources by a variety of microbes. The rate of this degradation would likely be influenced by factors such as soil type, microbial community composition, temperature, and moisture.

The production of this compound by P. syringae pv. syringae is itself a regulated process, often induced by plant signal molecules. apsnet.orgnih.govresearchgate.net This indicates that the bacterium produces the toxin in response to specific environmental cues, such as the presence of a suitable host plant. This regulated production, coupled with its environmental stability, ensures that the toxin is present where and when it is most effective for the bacterium. The long-term stability and potential for resistance development are important considerations for any potential applications of this compound. ajevonline.orgusu.edu

Emerging Research Frontiers and Future Directions in Syringomycin Studies

Discovery and Characterization of Novel Syringomycin (B1172496) Analogs and Derivatives

The discovery and characterization of new this compound analogs and derivatives are expanding the known diversity of this class of lipopeptides. Genome mining of a Pseudomonas strain associated with the social amoeba Dictyostelium discoideum led to the identification of potent antimicrobial nonribosomal lipopeptides (NRLPs) belonging to the this compound group. acs.org Through a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), degradation experiments, and organic synthesis, researchers elucidated the structures of two new NRLPs, named keanumycins A and B. acs.org These studies also identified a transient derivative, providing insight into previously unknown biochemical aspects of nonribosomal peptide synthetase (NRPS) activity. acs.org

Other related lipodepsinonapeptides include syringotoxin and syringostatin, produced by strains isolated from citrus and lilac hosts, respectively. nih.gov A saprophytic strain, MSU 16H, from barley produces a fourth type called pseudomycin. nih.gov These natural analogs differ in their amino acid sequences at positions 2 through 6. nih.gov The genetic reprogramming of the peptide and polyketide synthetases involved in the biosynthesis of this compound and the related compound coronatine (B1215496) holds potential for creating modified peptides and developing new antimicrobial agents. nih.govasm.org

Below is a table summarizing some of the known this compound analogs and related lipodepsipeptides:

| Compound Name | Producing Organism | Host/Source of Isolation | Reference |

| This compound E | Pseudomonas syringae pv. syringae | Various plants | academicjournals.org |

| Syringotoxin | Pseudomonas syringae pv. syringae | Citrus | nih.gov |

| Syringostatin | Pseudomonas syringae pv. syringae | Lilac | nih.gov |

| Pseudomycin | Pseudomonas syringae MSU 16H | Barley | nih.gov |

| Keanumycin A | Pseudomonas sp. | Dictyostelium discoideum | acs.org |

| Keanumycin B | Pseudomonas sp. | Dictyostelium discoideum | acs.org |

| Thanamycin | Not specified | Not specified | acs.org |

| Nunamycin | Not specified | Not specified | acs.org |

Systems-Level Modeling of this compound Biosynthesis and Regulatory Networks

The biosynthesis of this compound is a complex process controlled by a sophisticated regulatory network. The genes responsible for its production are located in the syr-syp gene cluster, which also contains genes for the biosynthesis of syringopeptin. plos.org This cluster includes genes for biosynthesis, regulation, and secretion. academicjournals.org

Several regulatory genes, including salA, syrF, and syrG, are located adjacent to the syr-syp gene cluster and encode LuxR-like proteins that play a crucial role in virulence and this compound regulation. plos.org The salA gene is a key transcriptional regulator under the control of the GacS/GacA global signal transduction system and is required for the activation of both syrG and syrF. plos.org Further studies have shown that SyrG acts as an upstream transcriptional activator of syrF, and both SyrG and SyrF activate the promoters of this compound biosynthesis genes. plos.orgtdl.org Deletion of salA, syrF, or syrG results in the failure to produce this compound. plos.orgtdl.org

Another regulatory gene, syrP, has been identified within the syr cluster and is thought to be involved in a phosphorelay system controlling this compound production. nih.govasm.org The complexity of these interactions suggests that a systems-level approach is necessary to fully understand the regulation of this compound biosynthesis. tdl.org Microarray analysis has been employed to define the SalA regulon, confirming that this compound and syringopeptin biosynthesis genes are key members. usda.gov This research has also shown that genes related to the Hrp type III secretion system and phytohormone production are not part of the SalA regulon. usda.gov

The following table outlines the key regulatory genes involved in this compound biosynthesis:

| Gene | Protein Product | Function | Reference |

| salA | SalA (LuxR-like protein) | Transcriptional activator of syrF and syrG; essential for this compound production. | plos.orgtdl.orgapsnet.org |

| syrF | SyrF (LuxR-like protein) | Transcriptional activator of this compound biosynthesis genes; activated by SalA and SyrG. | plos.orgtdl.org |

| syrG | SyrG (LuxR-like protein) | Upstream transcriptional activator of syrF. | plos.orgtdl.org |

| syrP | SyrP (Histidine kinase-like) | Participates in a phosphorelay system regulating this compound production. | nih.govasm.org |

| gacS/gacA | GacS/GacA (Two-component system) | Global signal transduction system that controls salA expression. | nih.govplos.org |

Exploitation of this compound as a Molecular Probe for Membrane Biology and Ion Channel Research

This compound's ability to form pores in plasma membranes makes it a valuable tool for studying membrane biology and ion channels. nih.govasm.org It inserts into the lipid bilayer, creating voltage-dependent, anion-selective ion channels. researchgate.net These channels are permeable to both monovalent and divalent cations, leading to electrolyte leakage and ultimately cell death. frontiersin.orgapsnet.orgapsnet.org

Research has shown that the composition of the host membrane, particularly the presence of sphingolipids and sterols, influences the sensitivity to this compound E. frontiersin.orgsigmaaldrich.comnih.gov The toxin's channel-forming activity is modulated by these lipids, and remarkably, the lipids themselves appear to be directly involved in the gating of the channel. researchgate.netsigmaaldrich.com This makes this compound E a sensitive probe for investigating the physical state of membranes, surface charge, and the orientation of membrane dipoles. researchgate.net

Studies using artificial planar lipid bilayers have been instrumental in characterizing the properties of this compound-induced channels. researchgate.netapsnet.orgusu.edu These experiments have revealed that at least six this compound E molecules are required to form a channel with an estimated radius of approximately 1 nanometer. sigmaaldrich.comusu.edu The channels can also aggregate into clusters that open and close synchronously. sigmaaldrich.com The ability of this compound to form pores in membranes lacking sterols indicates that while these lipids may enhance activity, they are not an absolute requirement. apsnet.org

The table below details the key characteristics of this compound-induced ion channels:

| Characteristic | Description | Reference |

| Channel Formation | Forms voltage-dependent, anion-selective ion channels in plasma membranes. | researchgate.net |

| Ion Permeability | Permeable to both monovalent and divalent cations. | frontiersin.orgapsnet.orgapsnet.org |

| Pore Size | Estimated radius of 0.6 to 1 nanometer. | apsnet.orgsigmaaldrich.comresearchgate.net |

| Molecular Composition | Requires at least six this compound E molecules to form a channel. | sigmaaldrich.comusu.edu |

| Modulation by Lipids | Activity is influenced by membrane sphingolipids and sterols. | frontiersin.orgsigmaaldrich.comnih.gov |

| Lipid Involvement in Gating | Host membrane lipids directly participate in the channel gating mechanism. | researchgate.netsigmaaldrich.com |

Investigating Plant Resistance Mechanisms to this compound

Understanding how plants defend themselves against toxins like this compound is a critical area of research with direct implications for crop protection. While many strains of P. syringae produce this compound, the susceptibility of plants varies. nih.gov Research into plant resistance mechanisms is ongoing, with a focus on identifying the genetic and biochemical factors that confer tolerance.

One approach to studying resistance involves in vitro screening of plant tissues. For instance, rice calli have been cultured on media containing different concentrations of this compound to select for resistant lines. ciheam.org In one such study, while this compound surprisingly increased rhizogenesis and regeneration, only a small number of the regenerated plants showed field resistance to P. syringae. ciheam.org This highlights the complexity of translating in vitro results to whole-plant resistance.

The model plant Arabidopsis thaliana is a powerful tool for dissecting the molecular basis of plant immunity to P. syringae. scholaris.ca By studying the interactions between Arabidopsis and various P. syringae strains, including those that produce this compound, researchers can identify genes and pathways involved in resistance. These studies contribute to our broader understanding of plant immune responses, which can be categorized into different layers, including pre-formed barriers and inducible defense mechanisms. scholaris.ca

While specific plant genes conferring resistance to this compound have not been fully elucidated, it is known that yeast mutants defective in the biosynthesis of ergosterol (B1671047) and sphingolipids show reduced susceptibility. frontiersin.orgnih.gov This suggests that plant membrane composition is a key determinant of sensitivity and a potential target for enhancing resistance. Further research is needed to identify the plant homologs of these yeast genes and to explore other potential resistance mechanisms, such as detoxification or sequestration of the toxin.

Q & A

Q. What experimental methodologies are recommended for isolating and quantifying Syringomycin from Pseudomonas syringae cultures?

this compound isolation typically involves solvent extraction (e.g., ethyl acetate) followed by purification via chromatography (HPLC or TLC). Quantification can be achieved using bioassays (e.g., fungal inhibition zones) paired with HPLC for precise measurement . Key steps include:

- Culture preparation : Optimize growth media (e.g., nutrient-limited conditions) to induce this compound production.

- Extraction : Use acid precipitation or organic solvents to separate this compound from cellular debris.

- Validation : Confirm purity via mass spectrometry or NMR, and cross-validate bioactivity using standardized fungal strains.

Q. What are the primary mechanisms of this compound’s antifungal activity?

this compound disrupts fungal membranes by forming ion channels, leading to electrolyte leakage and cell death. Methodologically, researchers can:

- Conduct electrophysiological assays to measure ion flux in fungal hyphae.

- Use fluorescent dyes (e.g., propidium iodide) to visualize membrane integrity.

- Compare mutant strains of Pseudomonas syringae lacking this compound genes to confirm mode of action .

Advanced Research Questions

Q. How can researchers optimize this compound production in Pseudomonas syringae under varying oxygen conditions?

Oxygen dynamics significantly influence this compound yield due to the oxygen-dependent SyrB2 halogenase enzyme. A methodological approach includes:

- Bioreactor design : Implement phased aeration—limit oxygen during the logarithmic growth phase to avoid growth inhibition, then increase supply during the stationary phase to enhance biosynthesis .

- Genetic engineering : Introduce Vitreoscilla hemoglobin (Vh) via a quorum-sensing system to self-regulate oxygen uptake, which increased this compound yield by 71.1% in one study .

- Real-time monitoring : Use dissolved oxygen probes and redox sensors to adjust aeration dynamically.

Q. How can contradictions between in vitro and in vivo this compound bioactivity data be resolved?

Contradictions often arise from environmental factors (e.g., pH, host interactions) or experimental design limitations. To address this: